tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate
Description
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate is a halogenated indole derivative with a tert-butyl carbamate protective group at the 1-position. This compound is characterized by bromine and fluorine substituents at the 3-, 4-, and 6-positions of the indole scaffold. The tert-butyl group enhances steric protection of the indole nitrogen, making the compound a valuable intermediate in medicinal chemistry for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. Its structural determination often relies on X-ray crystallography, with refinement performed using programs like SHELXL , and visualization via tools such as ORTEP-III .
Properties
Molecular Formula |
C13H12BrF2NO2 |
|---|---|
Molecular Weight |
332.14 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4,6-difluoroindole-1-carboxylate |
InChI |
InChI=1S/C13H12BrF2NO2/c1-13(2,3)19-12(18)17-6-8(14)11-9(16)4-7(15)5-10(11)17/h4-6H,1-3H3 |
InChI Key |
KGGZNYFPWHJYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2F)F)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material and Indole Core Formation
- The indole nucleus can be synthesized via classical methods such as Fischer indolization or Japp–Klingemann reactions starting from appropriately substituted anilines or hydrazones.
- For fluorinated indoles, direct fluorination or use of fluorinated precursors is employed to install fluorine atoms at the 4 and 6 positions. This can be achieved by selective electrophilic fluorination or by using fluorinated aromatic precursors in the indole synthesis step.
Bromination at the 3-Position
- Bromination is commonly performed using N-bromosuccinimide (NBS) or bromine in a controlled manner to selectively introduce bromine at the 3-position of the indole ring without affecting other positions or the Boc group.
- The reaction is usually carried out in solvents such as acetonitrile or dichloromethane at low temperatures to enhance selectivity and yield.
Fluorination
- Fluorination at the 4 and 6 positions can be achieved by starting from fluorinated aniline derivatives or by direct fluorination of the indole ring using reagents such as Selectfluor or other electrophilic fluorinating agents.
- The difluoro substitution pattern is critical and requires regioselective control, often guided by directing groups or pre-installed substituents.
Protection of the Indole Nitrogen
- The tert-butyl carbamate (Boc) protection at the nitrogen is introduced typically by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) to afford the tert-butyl 1-carboxylate group.
- This step protects the nitrogen during subsequent bromination and fluorination steps and stabilizes the molecule for isolation and purification.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Indole core synthesis | Fischer indolization or Japp–Klingemann | Ethanol, HCl | Reflux | 60-80 | Starting from substituted hydrazones |
| Fluorination | Selectfluor or electrophilic fluorinating agent | Acetonitrile | 0 to RT | 50-70 | Regioselective fluorination |
| Bromination at 3-position | N-Bromosuccinimide (NBS) | Acetonitrile/DCM | 0 to RT | 65-85 | Controlled bromination |
| Boc protection | Di-tert-butyl dicarbonate (Boc2O), base | DCM, TEA | 0 to RT | 80-90 | Protects indole nitrogen |
Note: Exact yields and conditions may vary depending on substrate purity and scale.
Purification and Characterization
- Purification is typically performed by flash chromatography using solvent mixtures such as petroleum ether/ethyl acetate or dichloromethane/methanol gradients to separate the target compound from side products and unreacted reagents.
- Characterization includes NMR (1H, 13C, 19F), mass spectrometry (MS), and elemental analysis to confirm the presence of bromine, fluorine, and the Boc group.
Research Findings and Challenges
- The selective introduction of bromine at the 3-position without affecting the fluorine substituents requires careful control of reaction conditions to prevent side reactions such as overbromination or dehalogenation.
- Fluorination patterns on the indole ring significantly influence the electronic properties and reactivity, necessitating regioselective methods often involving fluorinated precursors rather than post-synthetic fluorination.
- The Boc protection is essential for stabilizing the indole nitrogen during halogenation steps and improves the compound's handling and storage stability.
Chemical Reactions Analysis
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to compounds with biological activity.
Case Study: Anticancer Activity
Recent studies have shown that indole derivatives exhibit anticancer properties. For instance, research on related indole compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The introduction of bromine and fluorine atoms in the structure could enhance these properties due to increased lipophilicity and electronic effects .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it useful in the development of more complex molecular architectures.
Synthesis Example
In one synthetic route, this compound was utilized to create novel indole-based compounds through palladium-catalyzed cross-coupling reactions. The resulting products showed promising activity against specific biological targets .
Material Science
Indole derivatives are being explored for their potential use in organic electronics and photonic devices due to their unique electronic properties.
Application in Organic Light Emitting Diodes (OLEDs)
Research has indicated that incorporating fluorinated indoles into OLED materials can improve device efficiency by optimizing charge transport properties. The presence of the tert-butyl group also contributes to solubility, facilitating processing .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, such as enzymes and receptors, to exert their effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways involved may vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include:
tert-Butyl 3-methyl-1H-indole-1-carboxylate (): Lacks bromine and fluorine substituents, featuring a methyl group at the 3-position.
tert-Butyl 5-bromo-2-fluoro-1H-indole-1-carboxylate : Differs in substituent positions (5-bromo, 2-fluoro).
tert-Butyl 3-chloro-4,6-difluoro-1H-indole-1-carboxylate : Substitutes bromine with chlorine at the 3-position.
Key Comparative Data
Key Findings
Substituent Effects on Reactivity: Bromine at the 3-position enhances electrophilic aromatic substitution (EAS) reactivity compared to methyl groups, enabling regioselective modifications. Fluorine’s electron-withdrawing nature at the 4- and 6-positions further polarizes the indole ring, directing reactions to the 5- and 7-positions .
Hydrogen Bonding and Crystal Packing :
- Fluorine’s electronegativity promotes weak C–H···F interactions in the crystal lattice, contrasting with methyl-substituted analogues that rely on van der Waals forces. Graph set analysis () reveals distinct R₂²(8) motifs in halogenated derivatives due to directional halogen bonding .
Biological Relevance :
- Bromine and fluorine substituents increase lipophilicity (logP ~3.2), enhancing blood-brain barrier penetration compared to methyl-substituted analogues (logP ~2.8) . Computational similarity assessments () suggest halogenated indoles exhibit >70% Tanimoto similarity in virtual screening, but bioactivity varies due to halogen-specific interactions (e.g., bromine’s π-stacking vs. fluorine’s dipole effects) .
Synthetic Utility :
- Bromine serves as a versatile handle for cross-coupling, while fluorine improves metabolic stability. Methyl-substituted analogues are less reactive but cheaper to synthesize .
Biological Activity
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities and potential therapeutic applications. The indole structure is significant in medicinal chemistry due to its ability to interact with various biological targets, making it a valuable compound for research in pharmacology and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C13H12BrF2NO2 |
| Molecular Weight | 332.14 g/mol |
| IUPAC Name | tert-butyl 3-bromo-4,6-difluoroindole-1-carboxylate |
| InChI | InChI=1S/C13H12BrF2NO2/c1-13(2,3)19-12(18)17-6-8(14)11-9(16)4-7(15)5-10(11)17/h4-6H,1-3H3 |
| InChI Key | KGGZNYFPWHJYRI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2F)F)Br |
The biological activity of This compound is largely attributed to its indole core, which enables it to interact with various molecular targets such as enzymes and receptors. The presence of bromine and fluorine substituents enhances its binding affinity and selectivity towards these targets, potentially leading to significant pharmacological effects.
Therapeutic Applications
Research indicates that indole derivatives exhibit a range of therapeutic activities:
- Antiviral Activity : Indole compounds have shown promise in inhibiting viral replication mechanisms.
- Anticancer Properties : Some studies have suggested that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, related compounds have been effective against various cancer cell lines with IC50 values often in the nanomolar range.
- Anti-inflammatory Effects : Certain indole derivatives are being explored for their potential to modulate inflammatory responses.
Case Studies
- Anticancer Activity : A study evaluating the efficacy of various indole derivatives found that compounds with similar structures to this compound displayed significant cytotoxicity against breast cancer cell lines. The IC50 values for these compounds were reported as low as 0.7 nM, indicating potent activity against resistant cancer types .
- High-throughput Screening : In high-throughput screening assays, related indole derivatives were identified as effective modulators of cystic fibrosis transmembrane conductance regulator (CFTR) function, showcasing their potential in treating genetic disorders .
Comparative Analysis
When compared to other indole derivatives:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| tert-butyl 3-bromo-4,6-difluoroindole | Anticancer | ~0.7 |
| tert-butyl 1-indolecarboxylate | Moderate Antiviral | ~5.0 |
| tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine | Low Anticancer Activity | ~10.0 |
The unique combination of bromine and fluorine substituents in this compound significantly enhances its biological activity compared to other simpler indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
